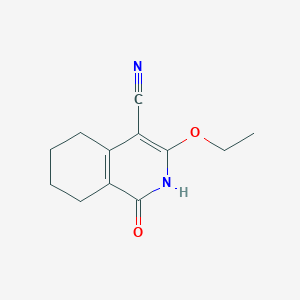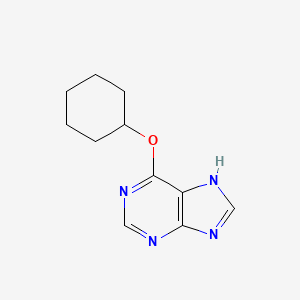
6-(Cyclohexyloxy)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(CYCLOHEXYLOXY)-1H-PURINE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. The addition of a cyclohexyloxy group to the purine structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide to form an ether . In this case, cyclohexyl bromide can react with a purine derivative in the presence of a strong base like sodium hydride to yield 6-(CYCLOHEXYLOXY)-1H-PURINE.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(CYCLOHEXYLOXY)-1H-PURINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
6-(CYCLOHEXYLOXY)-1H-PURINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules, including nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(CYCLOHEXYLOXY)-1H-PURINE involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
6-Methoxy-1H-purine: Similar structure with a methoxy group instead of a cyclohexyloxy group.
6-Ethoxy-1H-purine: Contains an ethoxy group in place of the cyclohexyloxy group.
6-Butoxy-1H-purine: Features a butoxy group instead of a cyclohexyloxy group.
Uniqueness: The cyclohexyloxy group in 6-(CYCLOHEXYLOXY)-1H-PURINE imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
CAS No. |
120503-68-6 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
6-cyclohexyloxy-7H-purine |
InChI |
InChI=1S/C11H14N4O/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h6-8H,1-5H2,(H,12,13,14,15) |
InChI Key |
UAPKUSSHIIMXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)

![8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)

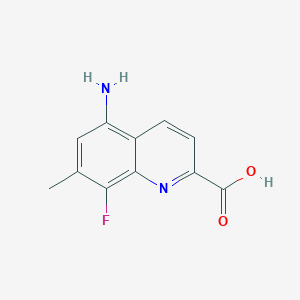
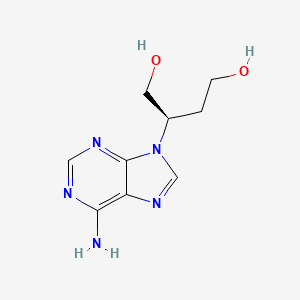
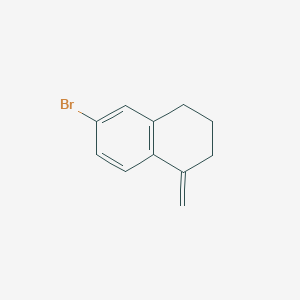
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
![(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)
